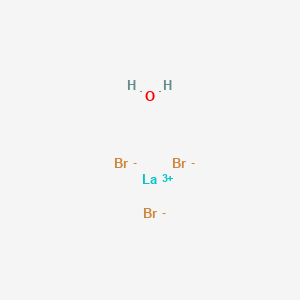
Lanthanum(III) bromide hydrate
概要
説明
Lanthanum(III) bromide hydrate is an inorganic compound composed of lanthanum, bromine, and water molecules. It is a highly hygroscopic and water-soluble substance, often appearing as a white powder. The compound is known for its use in various scientific and industrial applications, particularly in the field of scintillation materials and chemical synthesis .
作用機序
Target of Action
Lanthanum(III) bromide hydrate is an inorganic halide salt of lanthanum . It is primarily used as a source of lanthanum in chemical synthesis and as a scintillation material in certain applications .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the context of its use. For instance, in the context of scintillation detectors, this compound, when activated with cerium (LaBr3:Ce), offers improved energy resolution, fast emission, and excellent temperature and linearity characteristics . The improved resolution is due to a photoelectron yield that is 160% greater than is achieved with sodium iodide .
Biochemical Pathways
It is known that the compound is used as a source of lanthanum in chemical synthesis , suggesting that it may play a role in various chemical reactions.
Pharmacokinetics
It is known that the compound is highly hygroscopic and water-soluble , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific use. For instance, in the context of scintillation detectors, the compound contributes to improved energy resolution and fast emission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment, which can influence its stability and efficacy. , as it may cause long-term adverse effects.
準備方法
Synthetic Routes and Reaction Conditions: Lanthanum(III) bromide hydrate can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving lanthanum oxide or carbonate in hydrobromic acid, followed by evaporation of the solvent to obtain the hydrated bromide salt. The general reaction is as follows:
La2O3+6HBr→2LaBr3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The resulting product is then subjected to purification steps, such as recrystallization, to remove any impurities .
化学反応の分析
Types of Reactions: Lanthanum(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) bromide can be oxidized to form lanthanum oxide.
Reduction: It can be reduced to elemental lanthanum under specific conditions.
Substitution: The bromide ions in lanthanum(III) bromide can be substituted with other halide ions, such as chloride or fluoride.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires a reducing agent, such as hydrogen gas, at elevated temperatures.
Substitution: Involves reacting lanthanum(III) bromide with the desired halide salt in an aqueous solution.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃)
Reduction: Elemental lanthanum (La)
Substitution: Lanthanum(III) chloride (LaCl₃) or lanthanum(III) fluoride (LaF₃)
科学的研究の応用
Lanthanum(III) bromide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving lanthanum’s biological effects and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of scintillation materials for radiation detection and gamma spectroscopy
類似化合物との比較
- Lanthanum(III) chloride (LaCl₃)
- Lanthanum(III) fluoride (LaF₃)
- Cerium(III) bromide (CeBr₃)
- Praseodymium(III) bromide (PrBr₃)
Comparison: Lanthanum(III) bromide hydrate is unique due to its high hygroscopicity and solubility in water, which distinguishes it from other lanthanum halides. Its use in scintillation materials also sets it apart, as it offers improved energy resolution and fast emission characteristics compared to other scintillators .
特性
IUPAC Name |
lanthanum(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBKVNBDAPKGO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2LaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747910 | |
| Record name | Lanthanum bromide--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224183-16-8 | |
| Record name | Lanthanum bromide--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


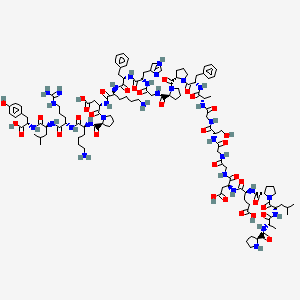
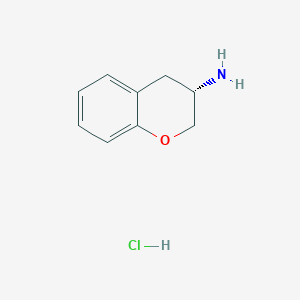

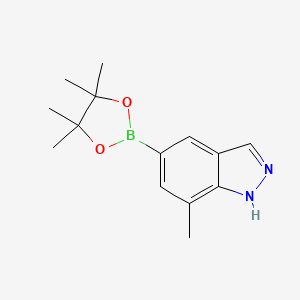

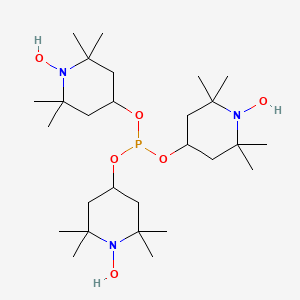


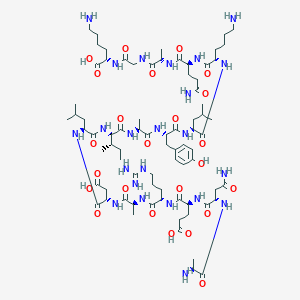

![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)



